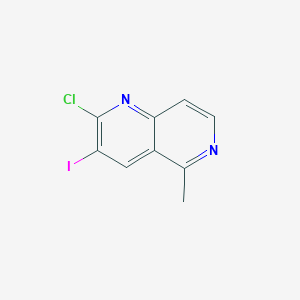![molecular formula C9H15N3 B1428342 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine CAS No. 1340232-08-7](/img/structure/B1428342.png)
1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Descripción general
Descripción
1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, commonly referred to as CPMP, is a synthetic organic compound that has been studied for its potential applications in chemical and biomedical research. CPMP has been used as a catalyst in organic synthesis, as a reagent in enzymatic reactions, and as a ligand for chemical modification of proteins. It has also been studied for its pharmacological properties, including its ability to modulate the activity of various enzymes and receptors.
Aplicaciones Científicas De Investigación
Cobalt(II) Complex Formation
1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine and similar compounds have been studied for their ability to form Cobalt(II) complexes. These complexes exhibit distinct geometries and show potential in polymerization processes. For example, a study demonstrated that one such complex facilitated the polymerization of methyl methacrylate, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, indicating potential applications in material science and polymer chemistry (Choi et al., 2015).
Antipsychotic Potential
Research into similar pyrazole compounds has identified potential antipsychotic properties. Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for example, were found to reduce spontaneous locomotion in mice without causing ataxia, a common side effect of antipsychotics. These compounds did not bind to D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of various pyrazole derivatives. For example, ambient-temperature synthesis methods for certain pyrazole compounds have been developed, offering a more efficient and potentially scalable approach to producing these compounds (Becerra et al., 2021). Another study explored the synthesis of 3-phenyl-1H-pyrazole derivatives, which are significant intermediates for creating biologically active compounds (Liu et al., 2017).
Anticancer and Antimicrobial Potential
Pyrazole derivatives have been investigated for their anticancer and antimicrobial properties. Some compounds, for instance, exhibited higher anticancer activity than standard drugs like doxorubicin, and also showed good antimicrobial activity against pathogenic strains (Hafez et al., 2016).
Alzheimer's Disease Treatment
Pyrazole derivatives have also been studied as potential treatments for Alzheimer's disease. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives showed good inhibitory activities against acetylcholinesterase and selective monoamine oxidase, two targets in the treatment of Alzheimer's (Kumar et al., 2013).
Propiedades
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-4-9-5-11-12(7-9)6-8-2-3-8/h5,7-8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRINYGBJDXCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
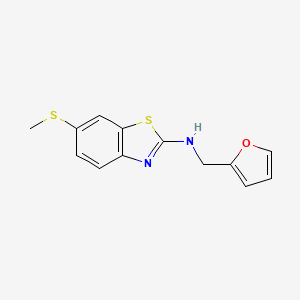
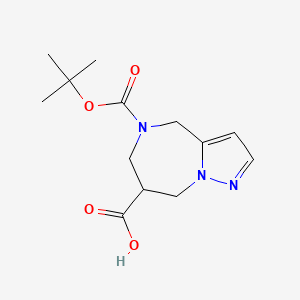
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428270.png)
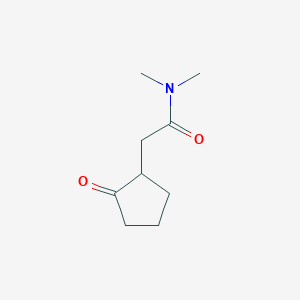
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
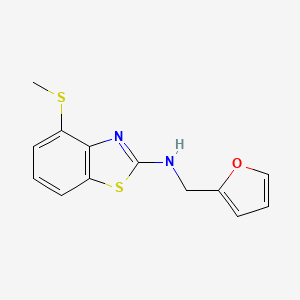
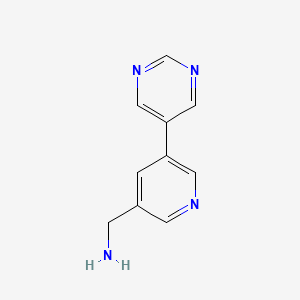
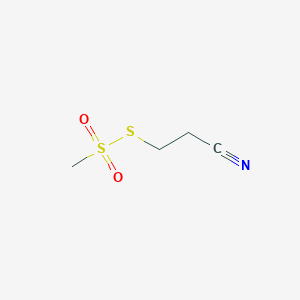
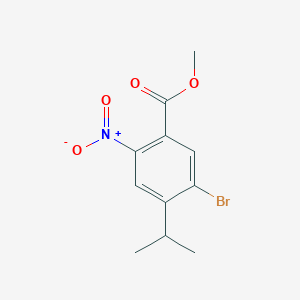
![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
